molecular formula C11H13FO2 B13341660 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol

1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol

Cat. No.: B13341660
M. Wt: 196.22 g/mol
InChI Key: SOYDDRDMGZLXEU-UHFFFAOYSA-N
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Description

1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a 3-fluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-fluorophenol in the presence of a suitable base and a catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) and palladium catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall reactivity and stability .

Comparison with Similar Compounds

    Cyclobutanol: A simpler analog without the fluorophenoxy group.

    3-Fluorophenol: Lacks the cyclobutane ring but contains the fluorophenoxy group.

    Cyclobutanone: The oxidized form of cyclobutanol.

Uniqueness: 1-((3-Fluorophenoxy)methyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the 3-fluorophenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-[(3-fluorophenoxy)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H13FO2/c12-9-3-1-4-10(7-9)14-8-11(13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2

InChI Key

SOYDDRDMGZLXEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC(=CC=C2)F)O

Origin of Product

United States

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